molecular formula C20H26N4O2 B13197579 Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13197579
M. Wt: 354.4 g/mol
InChI Key: HWUMJKYAZIOZLO-UHFFFAOYSA-N
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Description

Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethylbenzoylacetate and N,N-dimethylformamide dimethyl acetal under reflux conditions can yield intermediates that are further reacted with hydrazines to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-aryl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.

    Spirocyclic compounds: Other spirocyclic compounds with different substituents can be compared to highlight the unique properties of Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic structure with a pyrazole ring, which imparts distinct chemical and biological properties .

Biological Activity

Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 137766-81-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure combined with a pyrazole ring, which is significant for its biological activity. The molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of 354.4 g/mol.

PropertyValue
Molecular Formula C20H26N4O2
Molecular Weight 354.4 g/mol
IUPAC Name benzyl 3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
InChI Key HWUMJKYAZIOZLO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from ethylbenzoylacetate and hydrazines under controlled conditions to form the pyrazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The unique spirocyclic structure allows it to modulate the activity of these targets effectively.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, related pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines such as MIA PaCa-2 and MCF-7. These compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds structurally related to this compound demonstrated potent growth inhibition against human cancer cell lines with GI50 values ranging from 0.13 to 0.70 μM .
  • Mechanistic Insights : Flow cytometric analysis revealed that these compounds could induce G2/M phase arrest in the cell cycle, while Western blot analysis indicated a reduction in CDK1 expression levels following treatment with related compounds . This suggests that the compound may interfere with critical regulatory pathways in cancer cells.
  • Autophagy Modulation : Another study on related pyrazole derivatives indicated that they could reduce mTORC1 activity and increase autophagy at basal levels, disrupting autophagic flux under nutrient stress conditions—an important consideration for targeting cancer cells that rely on autophagy for survival .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C20H26N4O2/c1-2-24-13-17(12-22-24)18-20(15-21-18)8-10-23(11-9-20)19(25)26-14-16-6-4-3-5-7-16/h3-7,12-13,18,21H,2,8-11,14-15H2,1H3

InChI Key

HWUMJKYAZIOZLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

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